2-[(Oxiran-2-yl)methoxy]ethyl [2-(ethenyloxy)ethyl]carbamate
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Overview
Description
2-[(Oxiran-2-yl)methoxy]ethyl [2-(ethenyloxy)ethyl]carbamate is a chemical compound known for its unique structure and properties. It contains an oxirane ring, which is a three-membered cyclic ether, and a carbamate group, which is a functional group derived from carbamic acid.
Preparation Methods
The synthesis of 2-[(Oxiran-2-yl)methoxy]ethyl [2-(ethenyloxy)ethyl]carbamate typically involves the reaction of an epoxide with a carbamate precursor. One common synthetic route includes the reaction of 2-(ethenyloxy)ethanol with an epoxide, such as oxirane, in the presence of a suitable catalyst. The reaction conditions often involve moderate temperatures and pressures to ensure the formation of the desired product .
Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield of the compound. These methods are designed to be scalable and efficient, allowing for the large-scale production of this compound for various applications .
Chemical Reactions Analysis
Scientific Research Applications
2-[(Oxiran-2-yl)methoxy]ethyl [2-(ethenyloxy)ethyl]carbamate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(Oxiran-2-yl)methoxy]ethyl [2-(ethenyloxy)ethyl]carbamate involves its interaction with molecular targets such as enzymes and receptors. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the nature of the target .
Comparison with Similar Compounds
2-[(Oxiran-2-yl)methoxy]ethyl [2-(ethenyloxy)ethyl]carbamate can be compared with other similar compounds, such as:
Oxirane, 2-ethyl-2-methyl-: This compound also contains an oxirane ring but differs in its alkyl substituents, leading to different chemical and physical properties.
Oxirane, 2-methyl-, polymer with oxirane: This polymeric compound has multiple oxirane units, providing unique properties such as increased viscosity and improved mechanical strength.
Properties
CAS No. |
106848-76-4 |
---|---|
Molecular Formula |
C10H17NO5 |
Molecular Weight |
231.25 g/mol |
IUPAC Name |
2-(oxiran-2-ylmethoxy)ethyl N-(2-ethenoxyethyl)carbamate |
InChI |
InChI=1S/C10H17NO5/c1-2-13-4-3-11-10(12)15-6-5-14-7-9-8-16-9/h2,9H,1,3-8H2,(H,11,12) |
InChI Key |
ATZKUMJHIANKLI-UHFFFAOYSA-N |
Canonical SMILES |
C=COCCNC(=O)OCCOCC1CO1 |
Origin of Product |
United States |
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